(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
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Description
(4-Chlorophenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C17H23ClN2O2S and its molecular weight is 354.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
Molecular simulation studies suggest that similar compounds may interact with specific protein pockets
Mode of Action
It is hypothesized that it may interact with its targets through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and van der Waals forces . The compound’s interaction with its targets could lead to conformational changes in the target proteins, potentially altering their function.
Pharmacokinetics
The compound’s molecular weight (as indicated in the search results ) suggests that it may have suitable properties for oral absorption. The presence of the morpholinomethyl group could potentially influence its distribution and metabolism. More detailed studies are needed to understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
Similar compounds have shown antipromastigote activity, suggesting potential antimicrobial or antiparasitic effects
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-4-2-14(3-5-15)17(21)20-6-1-11-23-13-16(20)12-19-7-9-22-10-8-19/h2-5,16H,1,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSOZDOLFAJFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.